N-[(E)-9-anthrylmethylidene]-2-methoxyaniline
Description
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline is an imine derivative of 2-methoxyaniline (o-anisidine), featuring a bulky anthracene-based substituent. The compound’s structure combines a methoxyaniline backbone with an E-configurated imine linkage to a 9-anthrylmethylidene group. This design introduces extended π-conjugation and steric bulk, which may influence its electronic properties, solubility, and reactivity compared to simpler 2-methoxyaniline derivatives.
Properties
Molecular Formula |
C22H17NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17NO/c1-24-22-13-7-6-12-21(22)23-15-20-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)20/h2-15H,1H3 |
InChI Key |
GWBFHMHWHAYYLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-2-methoxyaniline typically involves the condensation reaction between 9-anthraldehyde and 2-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction will produce the original amine and aldehyde.
Scientific Research Applications
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic electronic materials and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of N-[(E)-9-anthrylmethylidene]-2-methoxyaniline involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze or inhibit specific biochemical reactions. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Analogs :
Poly(2-methoxyaniline) (): A polymerized form of 2-methoxyaniline used in gas sensors. Unlike the anthracene-containing target compound, this polymer lacks a conjugated aromatic substituent but demonstrates selectivity for SO₂ and NO₂ gases due to its conductive backbone .
N-(hexan-2-ylidene)-2-methoxyaniline (16a/b) (): Alkylidene-substituted imines with yields of 35% (16a) and 96% (16b). The lower yield in 16a is attributed to isomer mixtures (3.9:1 ratio), whereas 16b’s stereochemical purity (16%) suggests steric or catalytic influences on synthesis .
Nitrobenzenesulfonyl Derivatives (): Sulfonated analogs like S1 (50% yield) highlight the role of electron-withdrawing groups in modulating reactivity and purification challenges .
Target Compound Insights :
Physicochemical Properties
Key Data from Analogs :
- Poly(2-methoxyaniline): Exhibits real-time quartz crystal microbalance (QCM) responses to SO₂/NO₂, with calibration curves showing partial selectivity .
- 2-Methoxyaniline Mixtures (): Binary mixtures with alcohols show temperature-dependent density (ρ), viscosity (η), and sound speed (u). For example, pure 2-methoxyaniline has ρ ≈ 1.09 g/cm³ at 303.15 K, decreasing with alcohol addition due to disrupted hydrogen bonding .
Target Compound Predictions :
- The anthracene group may increase viscosity and reduce solubility in polar solvents compared to alkyl-substituted analogs.
- Enhanced π-conjugation could improve thermal stability and electronic conductivity relative to non-aromatic derivatives.
Gas Sensing :
- Poly(2-methoxyaniline) detects SO₂/NO₂ at ppm levels via conductivity changes . The target compound’s anthracene moiety might enable fluorescence-based sensing, offering complementary detection mechanisms.
Catalysis and Biorefining :
- highlights lignin-derived methoxyaniline compounds (e.g., 3Gc1, 2Gc2) with bromo and methoxy substituents, used in biorefining. Their NMR shifts (δ 6.8–7.2 ppm for aromatic protons) suggest electronic tunability . The target compound’s anthracene group could stabilize charge-transfer complexes in catalytic systems.
Biological Activity
N-[(E)-9-anthrylmethylidene]-2-methoxyaniline, a compound belonging to the class of substituted anilines, has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features an anthracene moiety linked to a methoxyaniline group via a double bond. The synthesis typically involves the condensation reaction between 9-anthraldehyde and 2-methoxyaniline under acidic or basic conditions, yielding the target compound in moderate to high yields.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest its potential as a chemotherapeutic agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This leads to increased reactive oxygen species (ROS) production, ultimately resulting in cell death.
2. Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that the compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 20 |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. The results highlighted its effectiveness with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
